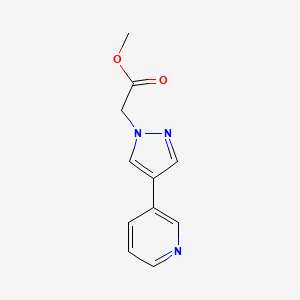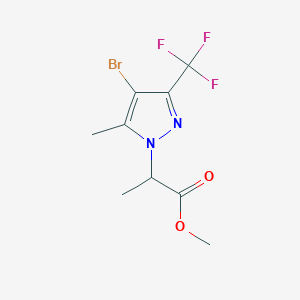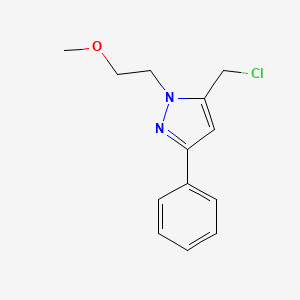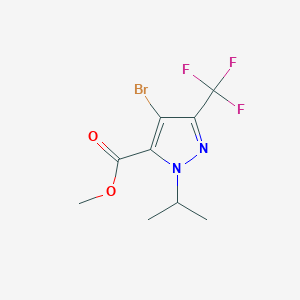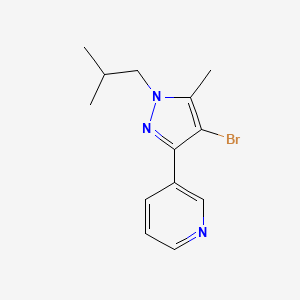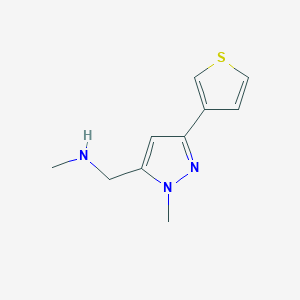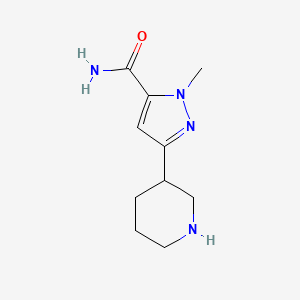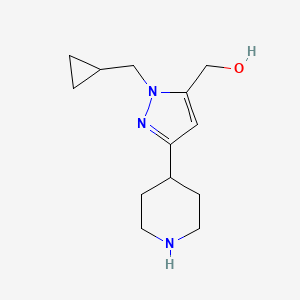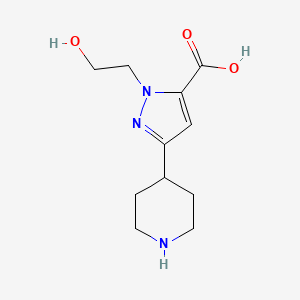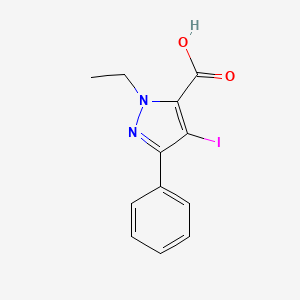
1-ethyl-4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
“1-ethyl-4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid” is a compound that belongs to the pyrazole family . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazoles is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .
Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .
Applications De Recherche Scientifique
Pharmaceuticals: Antituberculosis Agent
Pyrazole derivatives have been identified as potent antituberculosis agents. The structural motif of pyrazole is integral in the design of new drugs targeting Mycobacterium tuberculosis, the causative agent of tuberculosis .
Antimicrobial Applications
The pyrazole core is frequently utilized in the development of new antimicrobial compounds. Its incorporation into drug design has led to the synthesis of molecules with significant activity against various bacterial strains .
Antifungal Treatments
Research has shown that pyrazole derivatives can act as effective antifungal agents. This application is particularly relevant in the development of treatments for fungal infections that are resistant to current medications .
Anti-inflammatory Drugs
The anti-inflammatory properties of pyrazole derivatives make them candidates for the treatment of chronic inflammation and related disorders. They can be designed to target specific inflammatory pathways with minimal side effects .
Oncology: Anticancer Agents
Pyrazole derivatives are being explored for their anticancer potential. They can be engineered to interfere with cancer cell proliferation and survival, offering a pathway to novel oncology treatments .
Diabetes Management
The versatility of pyrazole derivatives extends to the management of diabetes. They can be used to modulate blood sugar levels and improve insulin sensitivity, providing a new avenue for diabetes care .
Agricultural Chemistry: Herbicides
In agriculture, pyrazole derivatives serve as active components in herbicides. They can be tailored to target specific weeds without harming crops, enhancing agricultural productivity .
Organic Synthesis: Directing Group
Pyrazole structures can act as directing groups in organic synthesis, guiding reactions to occur at specific positions on a molecule. This application is crucial for the efficient synthesis of complex organic compounds .
Orientations Futures
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Mécanisme D'action
Target of Action
Pyrazoles and carboxylic acids can interact with a variety of biological targets. For instance, some pyrazoles are known to interact with enzymes like cyclooxygenase, and receptors like cannabinoid receptors . Carboxylic acids can interact with various enzymes and receptors, often acting as inhibitors or activators .
Mode of Action
The mode of action of a compound depends on its specific structure and the target it interacts with. Pyrazoles often act by binding to the active site of an enzyme or receptor, thereby modulating its activity . Carboxylic acids can donate a proton (H+), which can lead to various biochemical reactions .
Biochemical Pathways
Pyrazoles and carboxylic acids can be involved in numerous biochemical pathways, depending on their specific targets. For example, pyrazoles that target cyclooxygenase can affect the synthesis of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Generally, both pyrazoles and carboxylic acids can be well absorbed and distributed in the body. They can be metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. For example, pyrazoles that inhibit cyclooxygenase can reduce the production of prostaglandins, thereby reducing inflammation and pain .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the ionization state of carboxylic acids can change with pH, which can affect their ability to interact with their targets .
Propriétés
IUPAC Name |
2-ethyl-4-iodo-5-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O2/c1-2-15-11(12(16)17)9(13)10(14-15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWECKRXYECFJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CC=CC=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




